

# Technical Support Center: Passivation of the Perovskite/Spiro-OMeTAD Interface

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Compound of Interest					
Compound Name:	Spiro-TAD				
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This guide provides researchers and scientists with troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the effective passivation of the perovskite and hole transport layer (HTL) interface, specifically focusing on the use of Spiro-OMeTAD in n-i-p device architectures.

## Frequently Asked Questions (FAQs)

Q1: What is interface passivation and why is it critical at the perovskite/Spiro-OMeTAD junction?

A1: Interface passivation involves treating the surface of the perovskite layer to neutralize or reduce electronic defects (trap states) before depositing the Spiro-OMeTAD hole transport layer (HTL).[1][2] This is critical because defects at the perovskite surface, such as undercoordinated Pb<sup>2+</sup> ions, halide vacancies, and dangling bonds, act as non-radiative recombination centers.[1] These centers trap charge carriers (holes and electrons), preventing their efficient extraction and leading to significant voltage and efficiency losses in the final device.[3] Effective passivation reduces these recombination pathways, leading to improved open-circuit voltage (VOC), fill factor (FF), and overall power conversion efficiency (PCE).[4][5]

Q2: What are the common signs of a poorly passivated perovskite/Spiro-OMeTAD interface?

A2: A poorly passivated interface typically manifests as:



- Low Open-Circuit Voltage (VOC): This is the most direct indicator of high non-radiative recombination at the interface.
- Low Fill Factor (FF): Interfacial defects can increase series resistance and decrease shunt resistance, both of which negatively impact the FF.
- Poor Device Reproducibility: Uncontrolled surface defects lead to wide variations in performance from one device to the next.
- Significant Hysteresis: Defect-related ion migration and charge accumulation at the interface are major contributors to the hysteresis observed in current density-voltage (J-V) scans.
- Rapid Device Degradation: Interfacial defects can be initiation sites for perovskite decomposition, especially under operational stress from light, heat, and humidity.[6]

Q3: What are the main classes of materials used for passivating the Spiro-OMeTAD interface?

A3: Passivation agents are typically categorized based on their chemical nature and interaction mechanism with the perovskite surface:

- Lewis Bases: Molecules with electron-donating groups (e.g., containing N, S, O atoms like pyridine, thiophene, or their derivatives) can coordinate with under-coordinated Pb<sup>2+</sup> ions (a Lewis acid), effectively neutralizing these positively charged defect sites.[1][7][8]
- Organic Halide Salts: Large-cation organic halides (e.g., Phenethylammonium Iodide PEAI, n-Hexylammonium Bromide C<sub>6</sub>Br) can form a thin, wide-bandgap 2D perovskite layer on top of the 3D perovskite.[4][9] This 2D layer not only passivates surface defects but can also act as a barrier against moisture and ion migration.[4][10][11]
- Polymers: Insulating or conductive polymers can be used to coat the perovskite surface, passivating defects and sometimes improving the morphology and adhesion of the subsequent Spiro-OMeTAD layer.
- Lewis Acids: Molecules like tris(pentafluorophenyl)borane (BCF) can interact with negatively charged defects, such as under-coordinated halides, to passivate the surface.[1][12]

## **Troubleshooting Guide**

# Troubleshooting & Optimization

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Problem / Observation	Potential Cause at the Interface	Suggested Solution(s)
Low VOC (<1.05 V for typical bandgaps)	High non-radiative recombination at the perovskite/Spiro-OMeTAD interface due to surface defects (e.g., Pb <sup>2+</sup> vacancies, halide vacancies).	1. Introduce a passivation layer. Start with a well-documented Lewis base like pyridine or a 2D-forming salt like PEAI. 2. Optimize the concentration of the passivation agent; too much can hinder charge extraction. 3. Ensure the perovskite surface is not degraded by air/moisture exposure before passivation.
Low Fill Factor (FF < 75%)	<ol> <li>Poor electrical contact between the perovskite and Spiro-OMeTAD. 2. Increased series resistance from a thick or insulating passivation layer.</li> <li>Unfavorable energy level alignment after passivation.</li> </ol>	1. Ensure the passivation layer is sufficiently thin to allow for efficient charge tunneling/transport. 2. Try solvent engineering in the Spiro-OMeTAD solution (e.g., adding a small amount of acetonitrile) to slightly dissolve the perovskite surface and create an interdiffused junction.[13] 3. Verify the HOMO level of the passivated surface is still well-aligned with Spiro-OMeTAD.



Spiro-OMeTAD solution
dewets or forms a non-uniform
film

The passivated perovskite surface has become highly hydrophobic, leading to poor wettability for the Spiro-OMeTAD solution (typically in chlorobenzene).[14] This is common with long-chain organic cation passivation.

1. Add a co-solvent to the Spiro-OMeTAD solution to modify its surface tension. 2. Increase the spin-coating speed for the Spiro-OMeTAD deposition to force spreading.
3. Choose a passivation agent with a less hydrophobic functional group. 4. Use a hydrophilic passivation molecule to improve the wettability of the perovskite surface for the Spiro-OMeTAD solution.

#### High J-V Hysteresis

Mobile ions (e.g., I<sup>-</sup>) accumulating at the interface, screened by trap states. The passivation layer is either ineffective or introduces its own mobile ions.

1. Use passivation agents that can effectively immobilize ions, such as forming a 2D perovskite capping layer.[9] 2. Ensure the passivation treatment does not introduce excess residual ions on the surface. 3. Optimize the annealing step after passivation to ensure proper binding and removal of residual solvents.

## Rapid device performance degradation under continuous illumination or heat

- 1. The passivation layer is not thermally stable. 2. Additives in the Spiro-OMeTAD (like Li-TFSI and tBP) are known to accelerate degradation at elevated temperatures.[3][6] 3. The passivation layer fails to prevent ion migration from the perovskite into the Spiro-
- 1. Select a more thermally stable passivation molecule. 2. Form a robust 2D capping layer that acts as a physical barrier to ion diffusion. 3. Investigate alternative, more stable p-dopants for Spiro-OMeTAD.



OMeTAD, which can cause dedoping of the HTL.[15]

# **Quantitative Data on Passivation Effects**

The following tables summarize the performance improvements observed in perovskite solar cells after applying different passivation strategies at the perovskite/Spiro-OMeTAD interface.

Table 1: Performance Enhancement using 2D Cation Passivation

Passivation Agent	VOC (V)	JSC (mA/cm²)	FF (%)	PCE (%)	Reference
Control (No Passivation)	1.08	22.8	73.5	18.14	[4]
2,6-MeO- PEAI	1.12	23.1	74.1	19.15	[4]
Control (No Passivation)	1.132	24.69	-	-	[16]
DACI	1.174	24.80	-	23.91	[16]
Control (No Passivation)	-	-	-	18.2	[5]

| ALD Al<sub>2</sub>O<sub>3</sub> Coated | + 67 mV | 22.6 | 81 | 20.9 |[5] |

Table 2: Performance Enhancement using Lewis Base Passivation

Passivation Agent	VOC (V)	JSC (mA/cm²)	FF (%)	PCE (%)	Reference
Control (No Passivation)	-	-	-	~13	[8]
Thiophene	-	-	-	15.3	[8]



| Pyridine | - | - | - | 16.5 |[8] |

## **Experimental Protocols**

Protocol 1: 2D Perovskite Surface Passivation using Phenethylammonium Iodide (PEAI)

This protocol describes a post-treatment method to form a 2D perovskite layer on a 3D perovskite film before Spiro-OMeTAD deposition.

- Prepare PEAI Solution:
  - Dissolve Phenethylammonium Iodide (PEAI) in isopropanol (IPA) at a concentration of 10 mg/mL.
  - Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
     Filter through a 0.22 μm PTFE syringe filter before use.
- Perovskite Film Fabrication:
  - Fabricate your standard 3D perovskite film (e.g., by spin-coating a precursor solution followed by an anti-solvent drip and annealing).
  - Allow the perovskite film to cool to room temperature after the annealing step.
- PEAI Deposition:
  - Transfer the cooled perovskite substrate into a nitrogen-filled glovebox.
  - Deposit ~40 μL of the PEAI solution onto the center of the perovskite film.
  - Spin-coat at 4000 rpm for 30 seconds.
  - Anneal the substrate on a hotplate at 100°C for 10 minutes. This step promotes the reaction between PEAI and any excess lead iodide on the surface to form a 2D perovskite phase.
- Spiro-OMeTAD Deposition:



- Allow the substrate to cool to room temperature.
- Proceed immediately with the deposition of your standard doped Spiro-OMeTAD solution (e.g., 40 μL, spin-coated at 3000 rpm for 20 seconds).[12]
- Device Completion:
  - Complete the device by thermally evaporating the metal back contact (e.g., 80 nm of Gold or Silver).

#### Protocol 2: Lewis Base Passivation in Anti-Solvent

This protocol incorporates a Lewis base passivator directly into the anti-solvent used during the perovskite film formation.

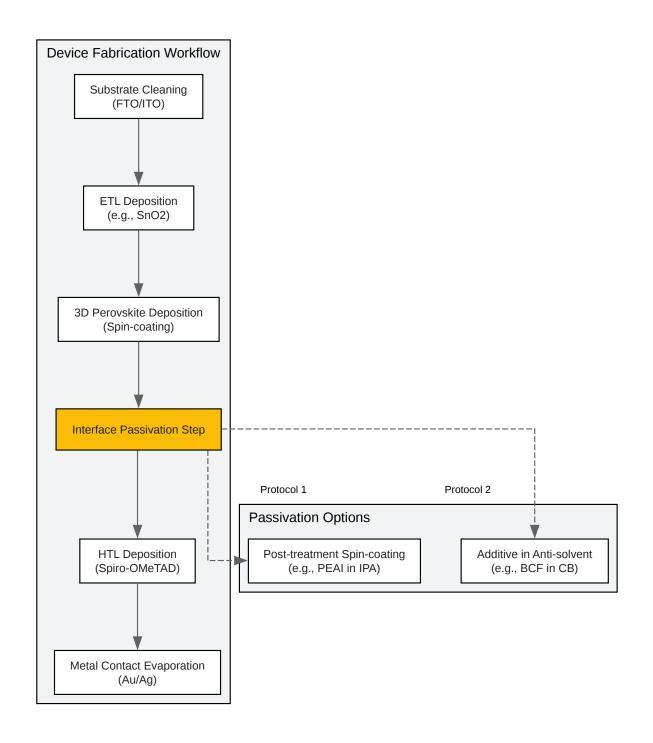
- Prepare Passivator Anti-Solvent:
  - Select a Lewis base passivator, for example, tris(pentafluorophenyl)borane (BCF), which
    acts as a Lewis Acid but is a common additive in this method.
  - Dissolve the BCF in chlorobenzene (CB) at an optimized concentration (e.g., starting at 3 mg/mL).[12]
  - Stir until fully dissolved.
- Perovskite Deposition:
  - In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto your substrate using a two-step program (e.g., 1000 rpm for 10 s, then 4600 rpm for 30 s).[12]
  - During the second, high-speed step (e.g., with 15 seconds remaining), dispense 150 μL of the BCF-containing chlorobenzene anti-solvent onto the spinning substrate.[12]
- Annealing and HTL Deposition:
  - Immediately transfer the substrate to a hotplate and anneal at the required temperature for your perovskite composition (e.g., 150°C for 15 minutes).[12]



 After cooling, proceed with the standard Spiro-OMeTAD deposition and device completion as described in Protocol 1.

## **Visualizations**

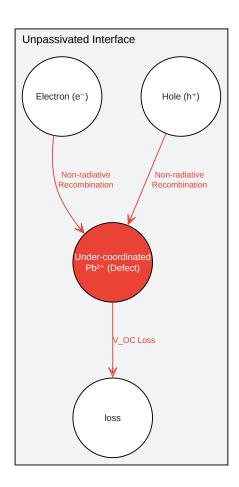


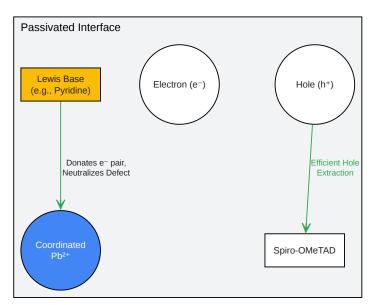


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Caption: Experimental workflow for perovskite solar cell fabrication highlighting the interface passivation step.

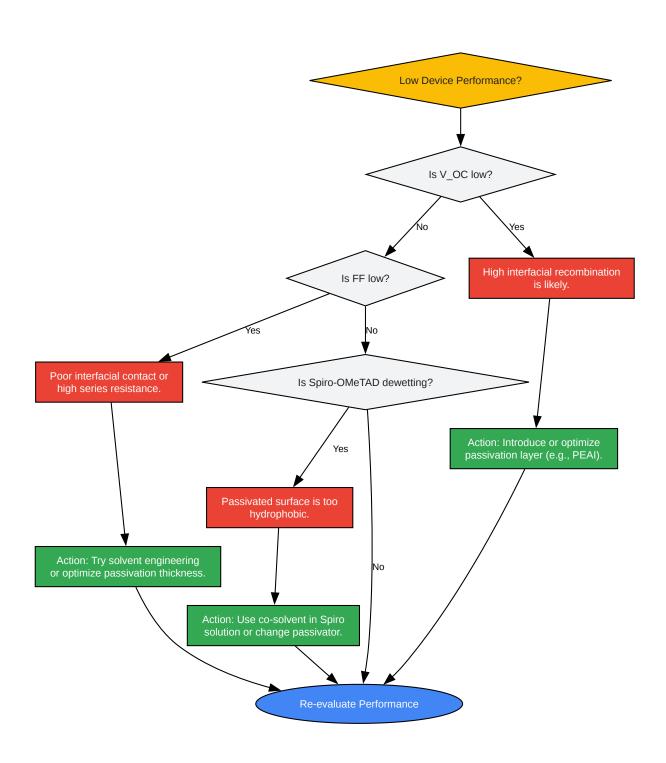




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Caption: Mechanism of defect passivation at the perovskite surface using a Lewis base molecule.





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Caption: Troubleshooting flowchart for issues related to the perovskite/Spiro-OMeTAD interface.

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